5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRZYTLQKBPRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methylamine and Thioglycolic Acid
In a classic approach, methylamine reacts with thioglycolic acid under acidic conditions to form 3-methyl-thiazolidine-2,4-dione. The reaction proceeds via nucleophilic attack of the methylamine’s nitrogen on the thioglycolic acid’s carbonyl carbon, followed by cyclization and dehydration. Optimal yields (75–85%) are achieved using hydrochloric acid as a catalyst at 80–100°C for 6–8 hours.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| Methylamine hydrochloride | 1.0 equiv. |
| Thioglycolic acid | 1.2 equiv. |
| HCl (concentrated) | Catalytic |
| Temperature | 80–100°C |
| Duration | 6–8 hours |
Alkylation Strategies for 4-Aminophenylmethyl Group Introduction
The 4-aminophenylmethyl group at position 5 is introduced via alkylation or nucleophilic substitution. Two primary methodologies are employed: direct alkylation using 4-aminobenzyl halides and protection-deprotection strategies with nitro intermediates.
Direct Alkylation Using 4-Aminobenzyl Halides
4-Aminobenzyl bromide or chloride reacts with 3-methyl-thiazolidine-2,4-dione in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions. Sodium hydride or potassium carbonate deprotonates the active hydrogen at position 5, facilitating nucleophilic substitution.
Example Protocol
- Reactants :
- 3-Methyl-thiazolidine-2,4-dione (1.0 equiv.)
- 4-Aminobenzyl bromide (1.1 equiv.)
- Base : K₂CO₃ (2.0 equiv.)
- Solvent : DMF, 60°C, 12 hours
- Yield : 68–72%
Challenges include the instability of 4-aminobenzyl halides, which may require in situ generation or low-temperature handling.
Protection-Deprotection Strategy with Nitro Intermediates
To circumvent amine reactivity, 4-nitrobenzyl bromide is used for alkylation, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Steps :
- Alkylation :
- Reduction :
Alternative Route: Knoevenagel Condensation and Reduction
While Knoevenagel condensation typically forms α,β-unsaturated derivatives, a modified approach enables the synthesis of the target compound via post-condensation reduction.
Knoevenagel Condensation
4-Aminobenzaldehyde reacts with 3-methyl-thiazolidine-2,4-dione in deep eutectic solvents (DES), such as choline chloride/N-methylurea, at 80°C to form 5-(4-aminobenzylidene)-3-methyl-thiazolidine-2,4-dione. DES acts as both solvent and catalyst, enhancing reaction efficiency (yield: 75–82%).
Hydrogenation of the Benzylidene Intermediate
The α,β-unsaturated intermediate undergoes hydrogenation using Pd/C in ethanol to saturate the double bond, yielding the target compound (yield: 88–92%).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation | 68–72 | Single-step, minimal byproducts | Instability of 4-aminobenzyl halides |
| Protection-Deprotection | 65–90 | Avoids reactive intermediates | Multi-step, longer duration |
| Knoevenagel/Reduction | 75–92 | High yields, green solvent (DES) | Requires hydrogenation equipment |
The Knoevenagel/reduction method is favored for its scalability and alignment with green chemistry principles, while direct alkylation suits small-scale laboratory synthesis.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Continuous Flow Reactors : Enable precise control of exothermic reactions during alkylation.
- Catalyst Recycling : DES solvents in Knoevenagel reactions are recyclable for 3–5 cycles without yield loss.
- Automated Hydrogenation : Reduces human exposure to high-pressure H₂ environments.
Challenges and Optimization Strategies
Amine Group Reactivity
The 4-aminophenyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during reactions.
Solvent Selection
DES outperforms traditional solvents (e.g., DMF) in Knoevenagel reactions, reducing waste and improving safety.
Yield Enhancement
Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 12 hours for alkylation) and improves yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminobenzyl derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anti-Diabetic Activity
- Thiazolidine derivatives, including this compound, have shown promise in enhancing insulin sensitivity and reducing blood glucose levels. Studies indicate that the compound may activate Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which is crucial for glucose metabolism and insulin sensitivity improvement .
- Antioxidant Properties
- Anti-Cancer Activity
The biological mechanisms through which 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione exerts its effects primarily involve interactions with specific molecular targets:
- Protein Tyrosine Phosphatases (PTPs) : The compound may inhibit PTPs, which are essential in regulating cellular signaling pathways related to growth and differentiation.
- PPAR Agonism : Similar to other thiazolidinediones, it may act as an agonist for PPARs, influencing metabolic pathways crucial for glucose and lipid metabolism .
Case Studies
-
Synthesis and Characterization
- A study focused on synthesizing novel thiazolidine derivatives integrating acridine moieties with thiazolidine-2,4-dione demonstrated enhanced therapeutic potential through structural modifications. These compounds were characterized using various spectroscopic techniques such as NMR and IR spectroscopy .
- Antimicrobial Activity
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The TZD scaffold is highly modifiable, with substituents at positions 3 and 5 dictating pharmacological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Thiazolidinedione Derivatives
Biological Activity
5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with significant biological activity. It belongs to the thiazolidine family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure features a thiazolidine ring that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molar Mass | 236.29 g/mol |
| CAS Number | 689251-29-4 |
The compound's unique structure, particularly the presence of the 4-aminophenyl group, enhances its potential as a therapeutic agent by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds related to thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with some derivatives achieving over 50% reduction in biofilm formation at specific concentrations .
Case Study: Antibiofilm Activity
In a study evaluating various thiazolidinone derivatives, compounds with specific substituents demonstrated strong antibiofilm activity against S. aureus. For example:
| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| 1h | 125.4 | 61.34 |
| 1m | 162.1 | 62.69 |
| 1n | 157.9 | 56.74 |
These results suggest that structural modifications can significantly enhance the biological activity of thiazolidinone derivatives .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated its efficacy against various cancer cell lines, including melanoma (A375) and cervical cancer (HeLa) cells.
IC50 Values in Cancer Cell Lines
The following table summarizes the IC50 values observed for different concentrations of the compound:
| Cell Line | Concentration (µM) | IC50 (µM) |
|---|---|---|
| A375 | 10 | 25 |
| HeLa | 20 | 30 |
These findings indicate that the compound exhibits promising antiproliferative effects, making it a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects involves modulation of specific molecular targets. It is believed to inhibit enzymes involved in inflammatory pathways and may interfere with cellular signaling mechanisms related to cancer progression .
Research Applications
The compound's diverse biological activities make it a valuable scaffold in medicinal chemistry. It has potential applications in:
- Antimicrobial agents : Development of new antibiotics targeting resistant strains.
- Cancer therapeutics : Exploration as an adjunct treatment in oncology.
- Anti-inflammatory drugs : Investigating its role in managing chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione?
- Methodological Answer : A common approach involves refluxing a mixture of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system. For example, similar thiazolidinone derivatives are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate under reflux for 2 hours, followed by recrystallization from DMF-ethanol . Adjustments to substituents (e.g., replacing hydroxy with aminophenyl groups) require careful stoichiometric control to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Identify key functional groups such as C=O (1735 cm⁻¹ for thiazolidine-2,4-dione) and C=N (1582 cm⁻¹) .
- NMR Analysis : Use ¹H NMR to confirm aromatic protons (δ 7.69–8.12 ppm for substituted phenyl groups) and methylene/methyl protons (δ 3.02–3.83 ppm). ¹³C NMR should resolve carbonyl carbons (C=O at ~170 ppm) and aromatic carbons .
- Melting Point : Compare observed values (e.g., 153–155°C for analogous compounds) with literature to assess purity .
Q. What are the key reactivity patterns of the thiazolidine-2,4-dione core in this compound?
- Methodological Answer :
- Oxidation : The aminophenyl group may undergo oxidation under strong acidic conditions, forming quinone-like derivatives. Monitor using TLC or HPLC to track reaction progress .
- Substitution Reactions : The methyl group at position 3 can participate in alkylation or halogenation. Optimize solvent polarity (e.g., DMF vs. THF) to control regioselectivity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for selective functionalization?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for substitutions at the aminophenyl or thiazolidine positions .
- Condition Screening : Apply machine learning (ML) to experimental datasets (e.g., solvent, temperature, catalyst) to predict optimal yields. Tools like COMSOL Multiphysics integrate AI for real-time simulation adjustments .
Q. How to resolve contradictions in reported reactivity of thiazolidine derivatives across studies?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies under identical conditions (e.g., solvent purity, inert atmosphere). For example, iodine reduction in thiazolidinones may vary due to trace metal impurities .
- Analytical Cross-Validation : Combine HPLC-MS and 2D NMR (e.g., HSQC, HMBC) to detect minor byproducts or stereochemical variations that explain divergent results .
Q. What advanced computational approaches predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with enzymes like PPAR-γ, a common target for thiazolidinediones. Validate predictions with SPR (Surface Plasmon Resonance) assays .
- QSAR Modeling : Train models on datasets of analogous compounds to correlate structural features (e.g., logP, H-bond donors) with bioactivity. Prioritize substituents at the 4-aminophenyl position for optimization .
Q. How to design experiments for analyzing degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions. Use LC-MS to identify degradation products and propose mechanisms .
- Stability Profiling : Monitor thermal stability via TGA/DSC to determine decomposition thresholds. Cross-reference with Arrhenius kinetics for shelf-life predictions .
Notes on Evidence Utilization
- References to spectral data (e.g., NMR, IR) are derived from structurally similar thiazolidine-2,4-dione derivatives .
- Synthetic methodologies are adapted from protocols for analogous compounds, emphasizing adaptability to the aminophenyl substituent .
- Computational strategies align with ICReDD’s framework for integrating quantum calculations and experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

